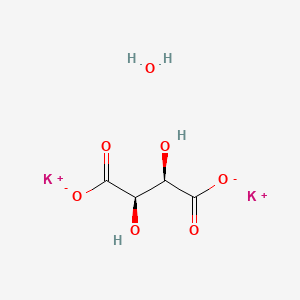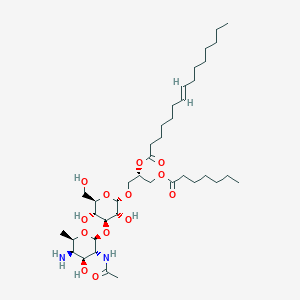
Potassium tartrate hemihydrate
Descripción general
Descripción
Potassium tartrate hemihydrate, also known as dipotassium; (2R,3R)-2,3-dihydroxybutanedioate;hydrate or Potassium L-tartrate hemihydrate, is the dipotassium salt of tartaric acid . It is an important organic intermediate used in agrochemical, pharmaceutical, and dyestuff fields .
Synthesis Analysis
The semi-organic, non-linear optical (NLO) single crystals of potassium tartrate hemihydrate (PTH) were grown successfully by solvent evaporation method . The process involved reacting potassium carbonate and tartaric acid in a 1:1 molar ratio in double distilled water .Molecular Structure Analysis
Potassium tartrate hemihydrate crystallizes in a monoclinic crystal system . The molecular structure was established by NMR spectroscopy . The functional group vibrations were analyzed through FT-IR and FT–Raman spectroscopy .Physical And Chemical Properties Analysis
Potassium tartrate hemihydrate is transparent from 190 to 1100 nm . Its thermal characteristics were analyzed by TGA/DTA . The SHG capability of PTH was tested by Kurtz–Perry method and the frequency doubling efficiency is measured as 0.9 times that of KDP .Aplicaciones Científicas De Investigación
Non-Linear Optical (NLO) Applications
Potassium tartrate hemihydrate (PTH) has been found to have significant non-linear optical (NLO) properties . The semi-organic, NLO single crystals of PTH were grown successfully by solvent evaporation method . It has been found that PTH is transparent from 190 to 1100 nm . The frequency doubling efficiency of PTH was tested by Kurtz–Perry method and is measured as 0.9 times that of KDP .
Photonic Devices
The wide transmission bandwidth coupled with good thermal stability and favorable NLO properties of the PTH crystal may be exploited to make photonic devices .
Hydrothermal Synthesis
Potassium tartrate dibasic hemihydrate may be used in the hydrothermal synthesis of 4 metal-organic coordination polymers .
Medical Applications
As an organic compound, potassium hydrogen tartrate is almost tissue equivalent which enables its use in medical applications such as the evaluation of radiation doses for therapy level dosimetry either for external or for in-vivo measurements .
Determination of Reducing Sugars
Potassium Tartrate, Hemihydrate, Crystal, Reagent has been used in the determination of reducing sugars in solutions .
Spectral Analysis
Functional group vibrations of PTH were analysed through FT-IR and FT–Raman spectroscopy .
Mecanismo De Acción
Target of Action
Potassium tartrate hemihydrate, also known as dipotassium tartrate hemihydrate, is a salt of tartaric acid . It is primarily used in the food industry as an emulsifier and pH control agent . It is also used in the hydrothermal synthesis of metal-organic coordination polymers .
Mode of Action
It is known that it can interact with its targets through its carboxylate groups . These groups can form hydrogen bonds with other molecules, allowing potassium tartrate hemihydrate to act as a bridging ligand in the formation of coordination polymers .
Biochemical Pathways
It can affect the ph of the environment, which can indirectly influence various biochemical reactions .
Pharmacokinetics
As a salt, it is expected to be soluble in water , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of the action of potassium tartrate hemihydrate is its ability to alter the pH of its environment . This can have various effects depending on the specific context. For example, in food products, it can help to control the growth of microorganisms and influence the texture and taste of the food .
Action Environment
The action of potassium tartrate hemihydrate can be influenced by various environmental factors. For example, its solubility and therefore its effectiveness as an emulsifier can be affected by temperature . Additionally, its ability to act as a pH control agent can be influenced by the presence of other substances in the environment .
Propiedades
IUPAC Name |
dipotassium;(2R,3R)-2,3-dihydroxybutanedioate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6.2K.H2O/c5-1(3(7)8)2(6)4(9)10;;;/h1-2,5-6H,(H,7,8)(H,9,10);;;1H2/q;2*+1;/p-2/t1-,2-;;;/m1.../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCMCXRUIRJPKS-QXMMYYGRSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.O.[K+].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.O.[K+].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6K2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60976479 | |
| Record name | Potassium 2,3-dihydroxybutanedioate--water (2/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60976479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium tartrate hemihydrate | |
CAS RN |
6100-19-2 | |
| Record name | Potassium 2,3-dihydroxybutanedioate--water (2/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60976479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the EPR signal intensity of irradiated potassium tartrate hemihydrate correlate with the absorbed radiation dose?
A2: Research shows a linear relationship between the intensity of the main EPR signal (at g = 2.0032) in irradiated potassium tartrate hemihydrate and the absorbed gamma radiation dose []. This linear correlation makes PT suitable for quantifying radiation doses within a specific range.
Q2: Beyond radiation detection, what other applications have been explored for potassium tartrate hemihydrate?
A3: Potassium tartrate hemihydrate plays a key role in developing thermochromic hydrogels. Its presence influences the size of micelles within the hydrogel matrix at different temperatures []. This size change affects light transmittance, enabling the hydrogel to switch from opaque to transparent (reaching 90% transmittance at 550 nm) upon reaching a specific thermochromic transition temperature (TTT) []. This property is valuable for applications like smart windows and temperature monitors [].
Q3: Can the thermochromic transition temperature of hydrogels incorporating potassium tartrate hemihydrate be controlled?
A4: Yes, the TTT of these hydrogels can be finely tuned by adjusting the concentration of potassium tartrate hemihydrate within the hydrogel []. Studies demonstrate a tunable TTT range from 25 °C to 35 °C by modifying the PT content []. Further control is achievable by introducing specific positive ions (Li+, Na+, K+) during the hydrogel preparation, allowing for precise TTT adjustments with 1 °C accuracy [].
Q4: Has potassium tartrate hemihydrate been explored in bioprocessing applications?
A5: Research highlights the use of potassium tartrate hemihydrate as a component in optimizing culture media for cellulase production by the fungus Acremonium cellulolyticus []. In a specific medium formulation containing potassium tartrate hemihydrate, A. cellulolyticus achieved high cellulase production levels (up to 17.42 FPU/mL) [], demonstrating its potential in enhancing bioprocesses.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,5S)-1-[2-[(2S,5S)-2,5-di(propan-2-yl)phospholan-1-yl]ethyl]-2,5-di(propan-2-yl)phospholane](/img/structure/B3068464.png)
![(S)-N-(1-Phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B3068470.png)








![1',5',6',7'-tetrahydrospiro[cyclohexane-1,2'-cyclopenta[d]pyrimidin]-4'(3'H)-one](/img/structure/B3068530.png)

![Methyl 5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B3068539.png)
